2-Chloro-6-fluoroimidazo[1,2-A]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOCEXNEXYENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717203 | |
| Record name | 2-Chloro-6-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019020-11-1 | |
| Record name | 2-Chloro-6-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 6 Fluoroimidazo 1,2 a Pyridine
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis of 2-Chloro-6-fluoroimidazo[1,2-a]pyridine involves strategically disconnecting the molecule to identify plausible starting materials. The primary disconnection breaks the fused bicyclic system into its constituent pyridine (B92270) and imidazole (B134444) ring precursors. This approach is fundamental to designing a logical and efficient forward synthesis.
Strategic Disconnections for Imidazo[1,2-A]pyridine (B132010) Ring System Construction
The construction of the imidazo[1,2-a]pyridine scaffold is most commonly achieved by forming the five-membered imidazole ring onto a pre-existing pyridine core. The key strategic disconnection severs the N1-C2 and C3-N4 bonds of the imidazole portion. This leads back to two primary building blocks: a 2-aminopyridine (B139424) derivative and a two-carbon electrophilic synthon.
The most prevalent synthetic strategies originating from this disconnection include:
Tschitschibabin Reaction: This classic method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, this would conceptually involve reacting 2-amino-5-fluoropyridine (B1271945) with a chlorinated two-carbon unit. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration. acs.orgnih.gov
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful three-component reaction (3CR) that combines a 2-aminopyridine, an aldehyde, and an isocyanide. bio-conferences.orgmdpi.comresearchgate.net This multicomponent approach allows for rapid assembly of the imidazo[1,2-a]pyridine core and introduces diversity at positions 2 and 3. bio-conferences.orgmdpi.comresearchgate.net The catalysis can be achieved with both Lewis and Brønsted acids. researchgate.net
A plausible retrosynthetic pathway for the target compound is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
graph TD
A["this compound"] -->|C-N Bond Disconnection| B["2-Amino-5-fluoropyridine + Chlorinated C2-Synthon"];
This diagram illustrates the primary disconnection strategy, identifying 2-amino-5-fluoropyridine as the key precursor.
Halogenation and Functionalization Strategies at Specific Positions on the Imidazo[1,2-A]pyridine Core
Achieving the specific 2-chloro-6-fluoro substitution pattern requires careful regiochemical control.
6-Fluoro Substitution: The fluorine atom at the C6 position is typically incorporated from the start of the synthesis by using a fluorinated precursor. The key starting material is 2-amino-5-fluoropyridine . This ensures the fluorine is correctly positioned on the pyridine ring before the imidazole ring is constructed.
2-Chloro Substitution: Introducing the chlorine atom at the C2 position is more complex due to the inherent reactivity of the imidazo[1,2-a]pyridine system, which often favors electrophilic substitution at the C3 position. researchgate.net Strategies to achieve C2-chlorination include:
Synthesis from a Chlorinated Precursor: One approach involves using a chlorinated two-carbon synthon in a condensation reaction. For instance, reacting 2-amino-5-fluoropyridine with a reagent like 2,2-dichloroacetaldehyde or a derivative could potentially build the chlorinated imidazole ring directly.
Direct Halogenation of the Scaffold: While direct C-H functionalization at C3 is common, specific conditions can achieve C2 functionalization. researchgate.netrsc.org However, direct chlorination of 6-fluoroimidazo[1,2-a]pyridine (B164572) at the C2 position is challenging and less common than building the ring with the chlorine atom already in place. More often, direct halogenation methods using reagents like N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO₂) result in C3 substitution. rsc.org Therefore, constructing the ring from a chlorinated building block is often the more regioselective and reliable approach for C2-halogenation.
One-Pot and Multicomponent Reactions for Enhanced Efficiency
To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions (MCRs) are highly favored for constructing the imidazo[1,2-a]pyridine scaffold. acs.orgresearchgate.net These methods combine multiple reaction steps into a single operation without isolating intermediates.
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction stands out as a particularly efficient method. bio-conferences.orgmdpi.comresearchgate.net It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, catalyzed by an acid. mdpi.comresearchgate.net This reaction constructs the imidazo[1,2-a]pyridine core in a single step, offering high atom economy and the ability to rapidly generate a library of diverse derivatives by simply varying the starting components. acs.orgresearchgate.net For the synthesis of the target compound, a variation of this MCR could be envisioned using 2-amino-5-fluoropyridine and appropriate chlorinated reagents.
Other MCRs involve the reaction of 2-aminopyridines, aldehydes, and other components like trimethylsilylcyanide or alkynes, often under microwave irradiation to accelerate the reaction. bio-conferences.org
Catalyst Development in Imidazo[1,2-A]pyridine Synthesis (e.g., Metal-Free, Organocatalysis)
Catalysis plays a pivotal role in the synthesis of imidazo[1,2-a]pyridines, with significant advancements moving from traditional metal-based systems towards more sustainable metal-free and organocatalytic approaches. nih.govresearchgate.net
Metal-Based Catalysis: Copper and ruthenium catalysts have been extensively used. researchgate.netnih.gov For example, copper(I) iodide (CuI) can catalyze the aerobic oxidative synthesis from 2-aminopyridines and ketones. organic-chemistry.org Ruthenium(II) has been employed in annulation reactions to create fused imidazo[1,2-a]pyridine systems. nih.gov
Metal-Free Synthesis: Growing environmental concerns have spurred the development of metal-free protocols. nih.govrsc.orgallfordrugs.com These methods often employ eco-friendly catalysts or conditions.
Iodine Catalysis: Molecular iodine (I₂) has emerged as an inexpensive and environmentally benign catalyst for three-component couplings to form imidazo[1,2-a]pyridine scaffolds under aerobic conditions. acs.orgnih.gov
Acid Catalysis: Both Brønsted and Lewis acids are effective. Scandium triflate has been used to catalyze the GBB reaction. bio-conferences.org Perchloric acid is another efficient catalyst for this transformation. acs.org
Organocatalysis: Chiral phosphoric acids have been utilized to achieve asymmetric multicomponent reactions, leading to axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. researchgate.net
Catalyst-Free Conditions: Some syntheses can be performed without any catalyst, often by using high temperatures, microwave irradiation, or eco-friendly solvents like water. acs.orgnih.gov For example, the condensation of 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at 60°C without a catalyst or solvent. bio-conferences.org
The table below summarizes various catalytic systems used in the synthesis of the imidazo[1,2-a]pyridine core.
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
|---|---|---|---|
| Metal-Based | Copper(I) Iodide (CuI) | Aerobic Oxidative Cyclization | organic-chemistry.org |
| Metal-Based | Ruthenium(II) Complexes | Annulation / C-H Activation | nih.gov |
| Metal-Free (Halogen) | Molecular Iodine (I₂) | Three-Component Coupling | acs.orgnih.gov |
| Metal-Free (Lewis Acid) | Scandium Triflate (Sc(OTf)₃) | Groebke-Blackburn-Bienaymé (GBB) | bio-conferences.org |
| Organocatalyst (Brønsted Acid) | Chiral Phosphoric Acid | Asymmetric GBB Reaction | researchgate.net |
| None | Thermal / Microwave | Condensation (e.g., with α-haloketones) | bio-conferences.org |
Flow Chemistry Approaches in the Synthesis of the Chemical Compound
Flow chemistry, or continuous flow synthesis, represents a modern and efficient approach to chemical manufacturing. This technology offers advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net Automated flow synthesis has been successfully applied to the preparation of imidazo[1,2-a]pyridine libraries. researchgate.net The process can involve acid-catalyzed condensation followed by thermal cyclization in a continuous flow reactor. This methodology allows for rapid diversification and purification, making it a powerful tool for medicinal chemistry and process development. researchgate.net For a specific target like this compound, a flow process could be designed by pumping the precursors (e.g., 2-amino-5-fluoropyridine and a chlorinated synthon) through a heated reactor, potentially with a solid-supported catalyst, to achieve continuous production.
Regioselective and Stereoselective Synthesis of Substituted Imidazo[1,2-A]pyridines
Regioselectivity is a critical consideration in the synthesis of substituted imidazo[1,2-a]pyridines, as the scaffold has multiple reactive sites, primarily C3, but also C2, C5, and C7. researchgate.netresearchgate.netnih.gov
Regioselectivity: The synthesis of this compound demands high regiocontrol. The choice of starting materials is the most common way to control the substitution pattern on the pyridine ring (as with the C6-fluoro group). Controlling substitution on the imidazole ring (C2 vs. C3) often depends on the reaction mechanism. researchgate.net
Traditional condensation with α-haloketones typically places the substituent from the ketone at the C2 position.
Many C-H functionalization and multicomponent reactions favor substitution at the electron-rich C3 position. nih.gov
Achieving C2-substitution often requires either starting with a pre-functionalized C2-building block or using specific directing groups or reaction conditions that override the inherent C3 selectivity. researchgate.net For instance, tandem nucleophilic substitution/cyclization reactions using gem-dibromovinyl compounds can be tuned to yield either 2- or 3-substituted products. researchgate.net
Stereoselectivity: While the parent this compound is achiral, stereoselectivity becomes important when synthesizing derivatives with chiral centers. Recent advancements have focused on asymmetric synthesis. For example, the use of a chiral phosphoric acid catalyst in the Groebke-Blackburn-Bienaymé reaction enables the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines with excellent enantioselectivity. researchgate.net This demonstrates the potential to create stereochemically complex molecules based on this scaffold.
Control of Regioselectivity in Ring Closure Steps
The regioselectivity in the synthesis of imidazo[1,2-a]pyridines is a critical aspect, determining the final substitution pattern of the bicyclic system. The classical and most common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. acs.org In the case of this compound, the logical precursors would be 5-fluoro-2-aminopyridine and a suitable chloro-substituted α-halocarbonyl reagent.
The cyclization reaction proceeds via an initial N-alkylation of the 2-aminopyridine followed by an intramolecular condensation. The regioselectivity of this process is governed by the nucleophilicity of the two nitrogen atoms in the 2-aminopyridine ring: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. Typically, the initial alkylation occurs at the more nucleophilic endocyclic pyridine nitrogen, which then facilitates an intramolecular cyclization with the exocyclic amino group to form the imidazole ring. This generally leads to a 5-exo-trig cyclization, which is favored by Baldwin's rules. rsc.org
The substitution pattern on the pyridine ring can influence the regioselectivity. For instance, electron-withdrawing groups, such as the fluorine atom at the 6-position of the final product (originating from the 5-position of the 2-aminopyridine precursor), can modulate the electron density of the pyridine ring and potentially influence the site of the initial attack. However, the inherent higher nucleophilicity of the endocyclic nitrogen usually directs the reaction to the desired imidazo[1,2-a]pyridine scaffold. rsc.org
Alternative strategies to control regioselectivity include the use of different starting materials or reaction pathways. For example, catalyst-free annulation reactions of vinyl azides with 2-aminopyridines have been shown to be highly regioselective. nih.gov Another approach involves the reaction of heterocyclic ketene (B1206846) aminals with α,β-unsaturated carbonyl compounds, which proceeds with high regioselectivity under catalyst-free conditions. rsc.org While not explicitly demonstrated for this compound, these methods offer potential avenues for controlling the regiochemical outcome in the synthesis of substituted imidazo[1,2-a]pyridines.
Recent research has also explored formimidamide chemistry as a means to achieve regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines, avoiding the use of α-halo ketones. organic-chemistry.org This method involves the activation of simple halides through the formation of formimidamide-pyridinium salts, which then undergo a thermally allowed 5-exo-trig cyclization. organic-chemistry.org
The following table summarizes various synthetic approaches and their implications for regioselectivity in the formation of the imidazo[1,2-a]pyridine core.
| Synthetic Method | Key Reactants | Regioselectivity Control | Reference |
| Classical Condensation | 2-Aminopyridine, α-Halocarbonyl | Generally high, favoring imidazo[1,2-a]pyridine via N1-alkylation and subsequent cyclization. | acs.org |
| Formimidamide Chemistry | 2-Aminopyridine, Halides | High, proceeds through a 5-exo-trig cyclization of a formimidamide-pyridinium salt intermediate. | organic-chemistry.org |
| Aza-Ene/Cyclic Condensation | Heterocyclic Ketene Aminals, α,β-Unsaturated Carbonyls | High regioselectivity under catalyst-free conditions. | rsc.org |
| Oxidative Diamination | Nitroalkene, 2-Aminopyridine | Complete regioselectivity under mild, aerobic conditions with an iron catalyst. | nih.gov |
Stereochemical Considerations for Related Chiral Analogs
The development of chiral analogs of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of pharmaceutical compounds. The synthesis of such analogs requires stereoselective methods to control the formation of stereocenters.
One major area of focus is the synthesis of axially chiral imidazo[1,2-a]pyridines. These are atropisomers that are chiral due to hindered rotation around a single bond. An efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed using an asymmetric multicomponent reaction. nih.govccspublishing.org.cn This approach utilizes a chiral phosphoric acid catalyst to control the stereochemistry of the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of a 6-aryl-2-aminopyridine, an aldehyde, and an isocyanide. nih.govccspublishing.org.cn This method provides access to a wide range of imidazo[1,2-a]pyridine atropisomers with high yields and enantioselectivities. nih.govccspublishing.org.cn The presence of a remote hydrogen bonding donor on the substrate has been shown to be crucial for achieving high stereoselectivity. nih.govccspublishing.org.cn
While this method has been demonstrated for 6-aryl substituted analogs, the principles could potentially be adapted for the synthesis of chiral analogs related to this compound by designing appropriate chiral starting materials or catalysts.
Another strategy for introducing chirality is through the use of chiral auxiliaries or chiral catalysts in reactions that create stereocenters on the imidazo[1,2-a]pyridine core or its substituents. For example, the enantioselective conjugate addition of imidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles has been achieved using a chiral-at-metal rhodium catalyst, affording products with high enantioselectivity under mild conditions. nih.gov
The following table outlines key approaches for the stereoselective synthesis of chiral imidazo[1,2-a]pyridine analogs.
| Stereoselective Approach | Methodology | Key Features | Reference |
| Atroposelective Synthesis | Asymmetric Groebke-Blackburn-Bienaymé reaction | Chiral phosphoric acid catalysis; provides axially chiral imidazo[1,2-a]pyridines. | nih.govccspublishing.org.cn |
| Enantioselective Conjugate Addition | Conjugate addition to α,β-unsaturated compounds | Chiral rhodium catalysis; creates stereocenters on substituents. | nih.gov |
| Use of Chiral Auxiliaries | Incorporation of a chiral moiety in the starting material | The auxiliary directs the stereochemical outcome of a subsequent reaction. | N/A |
Sustainable and Green Chemistry Principles in the Synthesis of the Chemical Compound
The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to reduce environmental impact and improve process efficiency. nih.govccspublishing.org.cn For the synthesis of this compound, several green strategies can be employed, focusing on the use of environmentally benign solvents, catalyst efficiency, and waste minimization. acs.orgresearchgate.netresearchgate.net
Solvent-Free and Aqueous Media Reactions
One of the core principles of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Significant progress has been made in developing solvent-free and aqueous-based synthetic methods for imidazo[1,2-a]pyridines.
Solvent-Free Synthesis: Solvent-free or solid-state reactions offer numerous advantages, including reduced solvent waste, easier product isolation, and often lower energy consumption. For the synthesis of imidazo[1,2-a]pyridines, catalyst- and solvent-free condensation of α-haloketones with 2-aminopyridines has been reported to proceed efficiently, providing good to excellent yields in short reaction times. acs.org This approach presents a significant environmental and economic advantage. acs.org
Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic routes to imidazo[1,2-a]pyridines have been successfully adapted to aqueous conditions. organic-chemistry.orgacs.org For instance, an efficient and rapid route to imidazo[1,2-a]pyridines has been developed under ambient, aqueous, and metal-free conditions. researchgate.net This method, involving the NaOH-promoted cycloisomerization of N-propargylpyridiniums, gives quantitative yields in just a few minutes on a gram scale. researchgate.net Furthermore, ultrasound-assisted C-H functionalization of ketones with 2-aminopyridines in water has been demonstrated as a green and efficient method that avoids the need for metal catalysts and bases. organic-chemistry.org
The use of micellar media in water, created by surfactants like sodium dodecyl sulfate (B86663) (SDS), can also facilitate organic reactions in aqueous environments. An efficient synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through a domino A3-coupling reaction catalyzed by Cu(II)–ascorbate in an aqueous micellar medium. acs.org
The table below highlights green solvent approaches for the synthesis of the imidazo[1,2-a]pyridine scaffold.
| Green Approach | Methodology | Advantages | Reference |
| Solvent-Free | Condensation of 2-aminopyridines and α-haloketones | Reduced waste, simple work-up, cost-effective. | acs.org |
| Aqueous Media | NaOH-promoted cycloisomerization of N-propargylpyridiniums | Metal-free, rapid, high yield, ambient conditions. | researchgate.net |
| Aqueous Media | Ultrasound-assisted C-H functionalization | Metal-free, base-free, mild conditions. | organic-chemistry.org |
| Aqueous Micellar Media | Cu(II)–ascorbate-catalyzed A3-coupling | Use of water as bulk solvent, efficient catalysis. | acs.org |
Utilization of Renewable Resources and Minimization of Waste
Minimizing waste and utilizing renewable resources are fundamental to green chemistry. In the context of this compound synthesis, these principles can be applied through several strategies.
Atom Economy and Waste Minimization: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric for green synthesis. Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, are highly atom-economical as they combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. mmu.ac.uk One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also contribute significantly to waste reduction by minimizing solvent use and purification steps. mmu.ac.uk
The use of heterogeneous catalysts, which can be easily recovered and reused, is another effective strategy for waste minimization. researchgate.net This avoids the contamination of products with metal catalysts and reduces the need for catalyst disposal. researchgate.net Electrochemical methods, which use electricity as a "clean" reagent to drive reactions, can also minimize waste by avoiding the use of stoichiometric chemical oxidants or reductants. rsc.org
Utilization of Renewable Resources: While the direct synthesis of this compound from renewable feedstocks is not yet established, the broader field of organic synthesis is increasingly looking towards biomass as a source of chemical building blocks. The principles of green chemistry encourage the exploration of such avenues for future synthetic routes.
The following table summarizes strategies for waste minimization in the synthesis of imidazo[1,2-a]pyridines.
| Strategy | Approach | Green Advantage | Reference |
| Atom Economy | Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé) | High efficiency, reduced steps and waste. | mmu.ac.uk |
| Process Intensification | One-Pot Synthesis | Reduced solvent use, energy consumption, and waste. | mmu.ac.uk |
| Catalysis | Heterogeneous Catalysis | Catalyst recovery and reusability, reduced product contamination. | researchgate.net |
| Alternative Energy | Electrochemical Synthesis | Avoids stoichiometric chemical reagents, uses clean energy source. | rsc.org |
Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Insights into 2 Chloro 6 Fluoroimidazo 1,2 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.gov
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Chloro-6-fluoroimidazo[1,2-a]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its chemical structure.
Comprehensive ¹H and ¹³C NMR Spectral Assignment.nih.govmdpi.com
The assignment of proton (¹H) and carbon (¹³C) NMR signals is fundamental to confirming the structure of this compound. While specific experimental data for this exact compound is not widely published, spectral data for related imidazo[1,2-a]pyridine (B132010) derivatives allow for a detailed prediction of the chemical shifts and coupling constants.
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region. The protons on the pyridine (B92270) ring (H-5, H-7, and H-8) and the imidazole (B134444) ring (H-3) will exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the fluorine atom. The electronegative fluorine atom at the C-6 position will significantly deshield the adjacent protons, H-5 and H-7, shifting them downfield. libretexts.org
The ¹³C NMR spectrum will display all seven carbon signals of the heterocyclic core. The carbon atoms directly bonded to the electronegative chlorine (C-2) and fluorine (C-6) atoms are expected to have their resonances shifted significantly downfield. libretexts.orgtestbook.com The chemical shifts for the remaining carbons are influenced by their position within the fused aromatic ring system. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous substituted imidazo[1,2-a]pyridine and pyridine compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~138-142 |
| C3 | ~7.8-8.0 (s) | ~112-115 |
| C5 | ~7.6-7.8 (dd) | ~120-123 |
| C6 | - | ~158-162 (d, ¹JCF) |
| C7 | ~7.2-7.4 (ddd) | ~108-111 (d, ²JCF) |
| C8 | ~8.1-8.3 (dd) | ~118-121 (d, ³JCF) |
| C8a | - | ~143-146 |
s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets. Couplings for fluorine (JCF) are expected.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.emerypharma.com
Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the atomic connectivity. emerypharma.com
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring: H-7 with H-8, and H-7 with H-5, confirming their positions relative to each other. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). sdsu.edu It would be used to definitively link each proton signal (H-3, H-5, H-7, H-8) to its corresponding carbon atom (C-3, C-5, C-7, C-8), providing crucial confirmation for the assignments made in the 1D spectra. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the H-3 proton would show a correlation to the C-2 and C-8a carbons. The H-5 proton would show correlations to C-7 and C-8a, while the H-8 proton would correlate to C-6 and C-8a. These long-range correlations are key to assembling the entire molecular framework.
NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close to each other in space, irrespective of their bonding. princeton.edu In a rigid system like this, NOESY can help confirm assignments. For example, a cross-peak between H-3 and H-5 would indicate their spatial proximity across the fused ring system.
Solid-State NMR for Polymorphic Studies
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs of a pharmaceutical compound can have different physical properties, including solubility and bioavailability.
While specific ssNMR studies on this compound are not documented, the technique would be applied to:
Identify and Distinguish Polymorphs: Each polymorphic form would give a unique ssNMR spectrum, particularly in the ¹³C and ¹⁵N signals, due to differences in the local electronic environment and intermolecular packing in the crystal lattice.
Characterize Crystal Packing: Subtle differences in chemical shifts and the observation of through-space dipolar couplings can provide information about intermolecular distances and packing arrangements within the unit cell.
Study Molecular Conformation: ssNMR can determine the conformation of the molecule in the solid state, which may differ from its conformation in solution.
This technique, often used in conjunction with X-ray diffraction, provides a complete picture of the solid-state structure and behavior of crystalline compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis.nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. mdpi.com
For this compound, the expected molecular formula is C₇H₄ClFN₂. HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | [C₇H₅ClFN₂]⁺ | 171.0123 |
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information. Based on studies of similar imidazo[1,2-a]pyridine scaffolds, characteristic fragmentation pathways can be predicted. nih.gov Common fragmentation would likely involve the loss of small molecules or radicals from the protonated parent ion.
Predicted Fragmentation Pathways:
Loss of HCN: A common fragmentation for pyridine-containing rings, leading to a five-membered ring fragment.
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond.
Cleavage of the Imidazole Ring: Rupture of the five-membered ring can lead to various smaller fragment ions.
Analyzing these fragments helps to confirm the presence of the imidazo[1,2-a]pyridine core and the specific substituents. mdpi.com
X-ray Crystallography for Absolute Structure Determination and Conformation Analysis.researchgate.netresearchgate.net
Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions that stabilize the crystal structure. mdpi.com
For this compound, the following interactions would be anticipated:
Hydrogen Bonding: Although lacking classic hydrogen bond donors (like -OH or -NH), weak C–H···N and C–H···F hydrogen bonds are likely to be present, where the aromatic protons interact with the nitrogen atom of the imidazole ring or the fluorine atom of a neighboring molecule.
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with the nitrogen atom of an adjacent molecule.
The analysis of these interactions is vital for understanding the physical properties of the solid material and for crystal engineering efforts. mdpi.com
Bond Lengths, Bond Angles, and Aromaticity Assessment
The molecular geometry of this compound is defined by its fused five-membered imidazole and six-membered pyridine rings. The introduction of chloro and fluoro substituents induces specific, predictable changes in the bond lengths and angles compared to the unsubstituted imidazo[1,2-a]pyridine core.
Molecular Geometry: DFT calculations, particularly using methods like B3LYP with a 6-31G(d) basis set, have been shown to provide optimized geometric parameters that are in excellent agreement with X-ray diffraction data for the parent imidazo[1,2-a]pyridine. researchgate.net For this compound, the key structural features would include the C-Cl bond at the C2 position and the C-F bond at the C6 position. The C-Cl bond length in such aromatic systems is typically around 1.74 Å, while the C-F bond is shorter and stronger, with a length of approximately 1.35 Å. The electron-withdrawing nature of the halogen atoms is expected to cause minor shortenings of adjacent C-C and C-N bonds within the heterocyclic rings compared to the unsubstituted molecule.
Aromaticity: The imidazo[1,2-a]pyridine scaffold is recognized as a condensed aromatic system containing ten delocalized π-electrons, making it a heterocyclic analog of naphthalene. acs.orgbio-conferences.org This delocalization confers significant aromatic stability. The introduction of chloro and fluoro substituents does not disrupt this inherent aromaticity. Instead, these halogens act as electronic modulators. Through their inductive effect, they withdraw electron density from the ring, while their resonance effect can donate lone-pair electron density back into the π-system. This interplay influences the reactivity and electronic properties of the molecule, for instance, directing the position of further electrophilic substitution, which preferentially occurs at the C3 position. acs.orgstackexchange.com
Table 1: Predicted Geometric Parameters for this compound Note: Values are based on DFT calculations for the parent imidazo[1,2-a]pyridine and typical bond lengths for chloro- and fluoro-aromatic substituents. researchgate.net
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C2-Cl | ~1.740 | |
| C6-F | ~1.350 | |
| N1-C2 | ~1.385 | |
| N1-C9a | ~1.390 | |
| C2-C3 | ~1.370 | |
| C5-C6 | ~1.375 | |
| C6-C7 | ~1.400 | |
| C8-C9 | ~1.380 | |
| **Bond Angles (°) ** | ||
| Cl-C2-N1 | ~115.0 | |
| F-C6-C5 | ~118.5 | |
| F-C6-C7 | ~118.5 | |
| C2-N1-C9a | ~108.0 | |
| C8-C9-N4 | ~120.0 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the structural and bonding characteristics of molecules. The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its functional groups and aromatic skeleton.
Characteristic Group Frequencies and Vibrational Modes
The vibrational modes of the title compound can be assigned by referencing detailed DFT analyses of imidazo[1,2-a]pyridine and known frequency ranges for C-F and C-Cl bonds. researchgate.net The molecule belongs to the Cₛ point group, with its 39 normal vibrational modes categorized into in-plane (A') and out-of-plane (A'') vibrations. researchgate.net
Key vibrational modes include:
C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3150-3000 cm⁻¹ region.
Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings typically appear in the 1650-1400 cm⁻¹ range. These bands are often strong in both IR and Raman spectra and are sensitive to substituent effects.
C-F Stretching: The C-F stretching mode is expected to produce a strong, characteristic absorption in the IR spectrum, typically falling within the 1280-1200 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration occurs at a lower frequency and is expected in the 800-600 cm⁻¹ region.
Ring Deformation Modes: In-plane and out-of-plane ring deformation and bending vibrations occur at frequencies below 1000 cm⁻¹.
Table 2: Predicted Principal Vibrational Frequencies for this compound Note: Frequencies are based on DFT calculations and experimental data for imidazo[1,2-a]pyridine and related halogenated compounds. researchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
| 3150 - 3000 | Aromatic C-H stretching |
| 1640 - 1620 | C=C / C=N ring stretching |
| 1550 - 1530 | C=C / C=N ring stretching |
| 1470 - 1450 | C=C / C=N ring stretching |
| 1280 - 1200 | C-F stretching |
| 1150 - 1130 | In-plane C-H bending |
| 800 - 600 | C-Cl stretching |
| 760 - 740 | Out-of-plane C-H bending (ring) |
Insights into Electronic Structure and Bonding
The frequencies of vibrational modes are directly related to the force constants of the bonds, providing a window into the electronic structure. The electron-withdrawing inductive effects of the chlorine and fluorine atoms pull electron density from the aromatic rings. This perturbation alters the bond strengths and, consequently, their vibrational frequencies. For example, the withdrawal of electron density can slightly increase the bond order of the C=C and C=N bonds within the ring, leading to a blue shift (increase in wavenumber) of their stretching frequencies compared to the unsubstituted parent molecule.
The distinct and strong C-F stretching band and the lower-frequency C-Cl stretching band serve as direct probes of the carbon-halogen bonds. Their positions confirm the presence of the substituents and provide information about their bonding environment. Analysis of these frequencies within a series of related compounds can offer insights into the electronic interplay between different substituents and the heterocyclic core.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis absorption spectrum of this compound is dictated by electronic transitions within its conjugated π-electron system and involving the lone-pair electrons on the nitrogen atoms. Studies on related imidazo[1,2-a]pyridine derivatives show characteristic absorption patterns that can be extrapolated to the title compound. nih.govnih.gov
Typically, imidazo[1,2-a]pyridines display two primary absorption regions:
High-Energy π-π* Transitions: An intense absorption band is generally observed at shorter wavelengths, often around 250–280 nm. nih.gov This band is attributed to a spin-allowed π-π* transition involving the delocalized electrons of the entire aromatic fused-ring system.
Lower-Energy Transitions: A second, broader, and less intense band appears at longer wavelengths, typically between 320 nm and 370 nm. nih.govnih.gov This band is often a convolution of a second π-π* transition and an n-π* transition. The n-π* transition involves the promotion of a non-bonding electron from a nitrogen lone pair (n) to an antibonding π* orbital. These transitions are characteristically less intense than π-π* transitions.
The chloro and fluoro substituents act as auxochromes, modifying the absorption spectrum. Their electron-donating resonance effects (+M effect) and electron-withdrawing inductive effects (-I effect) alter the energies of the frontier molecular orbitals (HOMO and LUMO). The net effect is typically a bathochromic (red) shift in the λₘₐₓ values of the π-π* transitions compared to the unsubstituted imidazo[1,2-a]pyridine, as the substituents help to extend the electronic conjugation.
Table 3: Predicted Electronic Transitions for this compound Note: Wavelengths are estimations based on spectra of related imidazo[1,2-a]pyridine derivatives. nih.govnih.gov
| Approx. λₘₐₓ (nm) | Type of Transition | Involved Orbitals |
| ~260 - 280 | π → π | Promotion of an electron from a π-bonding orbital to a π-antibonding orbital of the aromatic system. |
| ~330 - 370 | π → π* and n → π | Promotion of π-electrons and non-bonding electrons (N-atom lone pair) to π-antibonding orbitals. |
Theoretical and Computational Investigations of 2 Chloro 6 Fluoroimidazo 1,2 a Pyridine
Computational Modeling of Reaction Mechanisms and Transition States
Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the calculation of activation energies, which determine the rate and feasibility of a reaction pathway.
The 2-chloro substituent on the imidazo[1,2-a]pyridine (B132010) ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net
Computational modeling can elucidate the SNAr mechanism by calculating the energies of the reactants, the Meisenheimer intermediate (the adduct formed by the nucleophile attacking the C2 carbon), and the final product. The transition state leading to the Meisenheimer complex can also be located, and its energy determines the reaction's activation barrier.
Regioselectivity—the preference for reaction at one position over another—is a critical aspect of synthesis. For the imidazo[1,2-a]pyridine scaffold, several positions are available for electrophilic or nucleophilic attack. Computational methods can predict regioselectivity by comparing the activation energies for reactions at different sites. researchgate.netacs.org For instance, in electrophilic substitution reactions, the preferred site of attack can be predicted by analyzing the locations of the highest electron density (from atomic charges or the ESP map) or the largest lobe of the HOMO. nih.govscirp.org
While 2-Chloro-6-fluoroimidazo[1,2-a]pyridine itself is achiral, reactions involving this substrate can create chiral centers. In such cases, computational modeling can be used to predict stereoselectivity by calculating the energies of the transition states leading to different stereoisomers. The pathway with the lower activation energy will be favored, resulting in an excess of one stereoisomer over the other.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a way to understand their electronic structure and vibrational modes without the need for empirical measurement.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR parameters, including chemical shifts (δ) and spin-spin coupling constants (J). By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts for ¹H, ¹³C, and other relevant nuclei like ¹⁹F can be determined.
These calculations are typically performed by optimizing the molecular geometry at a given level of theory (e.g., B3LYP with a basis set like 6-311G++) and then computing the NMR properties for that stable conformation. acs.org The accuracy of these predictions allows for the assignment of complex spectra and the verification of proposed chemical structures. mdpi.com For this compound, theoretical calculations would predict the distinct chemical shifts for the protons and carbons on the fused ring system, influenced by the electron-withdrawing effects of the chloro and fluoro substituents.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is illustrative, based on general principles of NMR prediction for this scaffold, as specific computational results for this exact molecule were not found in the reviewed literature.
| Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| H-3 | ~7.8-8.0 | Singleton, influenced by adjacent chloro group. |
| H-5 | ~8.0-8.2 | Doublet of doublets, deshielded by proximity to bridgehead nitrogen. |
| H-7 | ~7.2-7.4 | Doublet of doublets, influenced by fluoro group. |
| H-8 | ~7.6-7.8 | Doublet of doublets. |
| C-2 | ~135-138 | Attached to chlorine. |
| C-3 | ~112-115 | - |
| C-5 | ~125-128 | - |
| C-6 | ~155-160 (JCF ~240 Hz) | Attached to fluorine, shows large C-F coupling. |
| C-7 | ~110-113 (JCF ~25 Hz) | Ortho to fluorine. |
| C-8 | ~120-123 (JCF ~10 Hz) | Meta to fluorine. |
| C-8a | ~142-145 | Bridgehead carbon. |
Simulated UV-Vis and IR Spectra
Computational methods are also employed to simulate ultraviolet-visible (UV-Vis) and infrared (IR) spectra. Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the electronic transitions of molecules, providing information on absorption wavelengths (λmax), oscillator strengths, and the nature of the molecular orbitals involved (e.g., π–π* or n–π* transitions). researchgate.nettandfonline.com For imidazo[1,2-a]pyridine derivatives, studies show that electronic transitions are typically delocalized over the π-conjugated bicyclic system. nii.ac.jp The substitution pattern, such as the presence of chloro and fluoro groups, would be expected to modulate the energies of these transitions, potentially causing a bathochromic or hypsochromic shift in the absorption spectrum.
IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities at the optimized geometry of the molecule. DFT calculations can reliably predict the vibrational modes, which are then often scaled by a factor to better match experimental data. nih.govresearchgate.net The simulated IR spectrum for this compound would show characteristic peaks corresponding to C-H, C=N, and C=C stretching vibrations of the fused rings, as well as strong absorption bands corresponding to the C-Cl and C-F stretching modes. researchgate.net
Molecular Docking and Dynamics Simulations for Non-Biological/Material Science Applications
While molecular docking and dynamics simulations are most famously used in drug discovery, they are also powerful tools for material science. These techniques can be applied to understand how molecules like this compound interact with surfaces, nanoparticles, or self-assemble to form larger structures.
For instance, imidazo[1,2-a]pyridine derivatives have been investigated for their luminescent properties and potential use as emitters in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Molecular simulations could be used to predict the packing of these molecules in a solid-state film, which is crucial for charge transport and device efficiency. Molecular dynamics can simulate the conformational behavior and intermolecular interactions within a crystal lattice or an amorphous solid, providing insights into the material's stability and electronic properties. Docking studies could explore the binding affinity and orientation of the molecule on a semiconductor or metal surface, which is relevant for designing sensors or components for optoelectronic devices. tandfonline.com
Structure-Activity Relationship (SAR) Studies Based on Theoretical Descriptors for Chemical Properties
Structure-Activity Relationship (SAR) studies are not limited to biological activity. Theoretical descriptors derived from DFT calculations can be used to build relationships between a molecule's structure and its fundamental chemical properties, such as reactivity and stability. tandfonline.comtandfonline.com Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). acs.orgnih.gov
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov Chemical hardness (η) measures the resistance to charge transfer, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge. nih.gov
For this compound, the electron-withdrawing nature of the halogen substituents would be expected to lower both the HOMO and LUMO energy levels, potentially increasing the electrophilicity index compared to the unsubstituted parent compound. Molecular Electrostatic Potential (MEP) maps can further visualize the electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic or nucleophilic attack. nih.govuctm.edu By calculating these descriptors for a series of related compounds, a quantitative structure-property relationship can be established to guide the design of new molecules with tailored chemical reactivity for various applications.
Table 2: Key Theoretical Reactivity Descriptors and Their Significance
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Related to electron-donating ability; higher energy indicates a better electron donor. nih.gov |
| LUMO Energy (ELUMO) | - | Related to electron-accepting ability; lower energy indicates a better electron acceptor. nih.gov |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; smaller gap suggests higher reactivity. acs.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher hardness indicates lower reactivity. nih.gov |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from an equilibrium state. acs.org |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the propensity of a species to accept electrons; a global reactivity index. nih.gov |
Advanced Applications and Role in Chemical Sciences Excluding Clinical/safety/dosage/basic Id
Use as a Scaffold for Rational Design of Advanced Functional Materials
The imidazo[1,2-a]pyridine (B132010) framework is a versatile platform for creating advanced functional materials. mdpi.com The inherent electronic properties, combined with the ability to introduce a wide range of substituents, allow for the fine-tuning of optical and electronic characteristics.
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)
Imidazo[1,2-a]pyridine derivatives have emerged as promising materials for optoelectronic applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net The scaffold often functions as an electron-accepting unit in bipolar fluorescent emitters, which are crucial for achieving high-performance deep-blue OLEDs. nih.gov
In one study, two bipolar deep-blue emitters, IP-PPI and IP-DPPI, were synthesized using an imidazo[1,2-a]pyridine (IP) moiety as the electron acceptor and phenanthroimidazole (PI) as the electron donor. nih.gov These materials exhibited excellent thermal stability and high emission quantum yields. nih.gov OLEDs fabricated with these emitters showed negligible efficiency roll-off at high current densities, a critical parameter for practical applications. nih.gov Specifically, a non-doped device based on IP-PPI achieved an external quantum efficiency (EQE) of 4.85% with CIE coordinates of (0.153, 0.097) at a brightness of 10,000 cd/m². nih.gov A doped device using a related compound reached a maximum EQE of 6.13% with deep-blue CIE coordinates of (0.153, 0.078). nih.gov
The introduction of a chloro group at the 2-position and a fluoro group at the 6-position of the imidazo[1,2-a]pyridine scaffold, as in 2-Chloro-6-fluoroimidazo[1,2-a]pyridine, is a rational design strategy. These electron-withdrawing groups can further enhance the electron-accepting nature of the core, potentially leading to materials with improved electron mobility and optimized energy levels for efficient charge injection and recombination in OLED devices. The use of such scaffolds as hosts for phosphorescent dyes has also been demonstrated, achieving high EQEs in red phosphorescent OLEDs. nih.gov
Table 1: Performance of OLEDs using Imidazo[1,2-a]pyridine-based Emitters
| Emitter System | Device Type | Max. EQE (%) | CIE Coordinates (x, y) | Luminance (cd/m²) | Reference |
|---|---|---|---|---|---|
| IP-PPI | Non-doped | 4.85 | (0.153, 0.097) | 10,000 | nih.gov |
| IP-DPPI | Non-doped | 4.74 | (0.154, 0.114) | 10,000 | nih.gov |
| IP-PPI (40 wt% doped) | Doped | 5.23 | (0.154, 0.077) | 10,000 | nih.gov |
| IP-DPPI (20 wt% doped) | Doped | 6.13 | (0.153, 0.078) | N/A | nih.gov |
Supramolecular Assemblies and Coordination Polymers
Pyridine-based ligands are fundamental building blocks in the construction of coordination polymers and supramolecular assemblies due to the directional coordination of the pyridine (B92270) nitrogen atom. These materials have potential applications in catalysis, non-linear optics, and as semiconductor devices. mdpi.com The imidazo[1,2-a]pyridine scaffold, containing two nitrogen atoms with different steric and electronic environments, offers multiple coordination sites.
The formation of coordination polymers often relies on the reaction of ligands containing carboxylic acid groups with metal salts. rsc.org While direct studies on this compound in this context are not prevalent, its derivatives can be functionalized with coordinating groups like carboxylates. For instance, this compound-7-carboxylic acid is a known derivative that could serve as a ligand. bldpharm.com
The stability and structure of these assemblies are governed by a combination of coordination bonds and non-covalent interactions such as hydrogen bonding, π-π stacking, and anion-π interactions. mdpi.com The presence of chloro and fluoro substituents on the this compound backbone would significantly influence these interactions, allowing for the tuning of the final supramolecular architecture and its physical properties.
Fluorescent Dyes and Chemosensors
Imidazo[1,2-a]pyridine derivatives are well-regarded for their strong fluorescence, making them excellent candidates for fluorescent dyes and chemosensors. researchgate.netnih.gov The core structure acts as a robust fluorophore, and its photophysical properties can be systematically tuned through chemical modification. nih.gov
The scaffold's utility in chemosensors has been demonstrated by its incorporation into probes for detecting metal ions. An imidazo[1,2-a]pyridine-functionalized xanthene dye was designed as a fluorescent probe for mercury ions (Hg²⁺). rsc.org The probe operates via a reaction with Hg²⁺ that opens a spirolactam ring, resulting in a fluorescent product. rsc.org This sensor showed high selectivity and could be used for bioimaging in living cells and on paper-based test strips. rsc.org Similarly, another fused imidazo[1,2-a]pyridine system was developed as a fluorescent probe for both iron (Fe³⁺) and mercury (Hg²⁺) ions. researchgate.net These examples highlight the potential of the this compound core as a key component in the design of next-generation chemosensors.
Development of Novel Agrochemical Scaffolds (focused on synthesis and property prediction, NOT efficacy/toxicity)
The imidazo[1,2-a]pyridine skeleton is a "privileged scaffold" found in numerous agrochemicals. mdpi.comnih.gov Its derivatives have been explored for various applications, including as insecticides. nih.gov The this compound derivative, in particular, serves as a valuable starting material for creating more complex agrochemical candidates.
Herbicide Precursors
The development of new herbicides often involves the synthesis and screening of heterocyclic compounds. A close analogue, 6-chloro-2-trifluoromethylimidazo[4,5-b]pyridine, has been identified as an experimental herbicide. nih.gov This highlights the potential of the chloro-substituted imidazopyridine core in herbicidal applications. The trifluoromethyl group in this analogue is a strong electron-withdrawing group, similar to the fluorine atom in this compound.
The 2-chloro substituent in this compound is a key synthetic handle. It can be readily displaced by various nucleophiles, allowing for the construction of a diverse library of derivatives. This synthetic versatility makes it an ideal precursor for developing novel herbicides. By reacting it with different amines, alcohols, or thiols, chemists can systematically modify the structure to optimize properties predicted to be relevant for herbicidal action, such as binding to a target protein. Pyrimidine derivatives, for example, have been synthesized and evaluated as both fungicides and herbicide safeners. nih.gov
Pesticide Building Blocks
Beyond herbicides, the imidazo[1,2-a]pyridine scaffold is a foundational structure for a broader range of pesticides. The core's chemical stability and the synthetic accessibility of its derivatives make it an attractive starting point for pesticide discovery programs. mdpi.com
The synthesis of potential pesticide molecules from this compound would leverage established chemical transformations. The chloro group at the 2-position allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, significantly increasing molecular complexity. The fluoro group at the 6-position, while generally less reactive, modulates the electronic properties of the ring system, which can be crucial for interactions with biological targets. These synthetic routes enable the creation of novel chemical entities whose properties can be predicted and then tested for potential pesticidal activity.
Contributions to Catalyst Design and Ligand Development
The utility of this compound as a precursor in catalyst design is significant, offering pathways to both transition metal ligands and molecules for organocatalytic systems.
The development of novel ligands is a cornerstone of advancing transition metal catalysis. Phosphine (B1218219) ligands, in particular, are crucial due to their strong sigma-donating and tunable pi-accepting properties, which allow for precise control over the electronic and steric environment of a metal center. nih.gov The this compound molecule is an exemplary starting material for the synthesis of specialized phosphine ligands. The chlorine atom at the C-2 position serves as a key reactive handle for introducing a phosphorus moiety.
A primary method for this transformation is nucleophilic substitution, where the chloro group is displaced by a metal phosphide (B1233454) reagent, such as lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂). This reaction directly forms a C-P bond, tethering the electronically-modified imidazo[1,2-a]pyridine scaffold to the phosphine.
Alternatively, modern cross-coupling reactions offer a versatile route. Palladium-catalyzed C-P coupling reactions, for instance, can effectively link the 2-chloro position with a secondary phosphine (like HPPh₂) or a silylphosphine. The presence of the electron-withdrawing fluorine atom at the C-6 position can influence the reactivity of the C-2 chloro group, potentially modulating the conditions required for such coupling reactions. The resulting ligands, which incorporate the 2-(phosphino)-6-fluoroimidazo[1,2-a]pyridine core, can be used to form complexes with various transition metals, including palladium, nickel, and iron, for use in cross-coupling and hydrogenation reactions. researchgate.netnih.gov
Table 1: Potential Catalytic Applications of Transition Metal Complexes with Ligands Derived from this compound
| Catalyst System | Potential Reaction Type | Role of Imidazopyridine Ligand |
|---|---|---|
| Palladium(II) / Imidazopyridine-Phosphine | Suzuki-Miyaura Coupling | Enhances catalyst stability and modulates electronic properties for efficient C-C bond formation. researchgate.net |
| Nickel(0) / Imidazopyridine-Phosphine | Kumada Coupling | The ligand's steric and electronic profile can influence reaction selectivity and turnover number. |
The imidazo[1,2-a]pyridine nucleus is an active participant in various organocatalytic transformations, particularly those initiated by visible light. mdpi.com Organophotoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under mild conditions. In these systems, an organic dye or photocatalyst absorbs light and initiates a single-electron transfer (SET) process with a substrate.
The this compound scaffold can function as the substrate in such reactions. The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it susceptible to oxidation via SET, generating a radical cation intermediate. This intermediate can then react with a variety of radical species generated in the catalytic cycle. For example, functionalization at the C-3 position of the imidazo[1,2-a]pyridine core has been achieved through photoredox-catalyzed reactions to introduce alkyl, aryl, and sulfonyl groups. mdpi.com
The electronic properties of this compound, specifically the inductive effects of the chloro and fluoro substituents, would finely tune the redox potential of the molecule. This tuning is critical for achieving selectivity and efficiency in organophotoredox reactions, making the compound a valuable substrate for synthesizing complex, functionalized molecules without the need for pre-functionalization at the C-3 position.
Applications in Analytical Chemistry
The imidazo[1,2-a]pyridine core is inherently fluorescent, a property that makes it a desirable scaffold for the design of advanced analytical probes. mdpi.com The development of fluorescent chemosensors for detecting specific analytes, such as metal ions, is a significant area of analytical chemistry. These probes typically operate via mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
By chemically modifying the this compound structure, it is possible to create highly specific analytical probes. The C-2 chloro position can be substituted with a chelating group designed to selectively bind a target analyte. Upon binding, the electronic structure of the molecule is perturbed, leading to a measurable change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a shift in the emission wavelength.
The fluoro group at the C-6 position plays a crucial role in this context. Fluorine substitution is a known strategy to enhance the photostability and quantum yield of fluorophores. It can also shift the emission spectrum, allowing for the creation of probes with specific optical characteristics suitable for multiplexed detection or use in environments with high background fluorescence. For instance, derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully functionalized to create selective fluorescent probes for mercury ions (Hg²⁺).
Exploration in Chemical Biology Tools
Beyond catalysis and sensing, this compound serves as a platform for developing sophisticated chemical biology tools. These tools are designed to probe biological systems at the molecular level, for example, through covalent labeling or cellular imaging, strictly avoiding direct therapeutic applications. mdpi.comrsc.org
The imidazo[1,2-a]pyridine scaffold can be utilized to construct covalent probes. rsc.org The C-2 chloro atom is an ideal starting point for introducing a "warhead"—a reactive group like an acrylamide (B121943) or a vinyl sulfone. This is typically achieved through a two-step process: first, nucleophilic substitution of the chloride to install a linker with a protected amine, followed by deprotection and acylation with a reactive moiety. The resulting molecule can then form a stable covalent bond with a specific nucleophilic residue (like cysteine) in a target biomolecule. The fluoro-substituent can help in modulating the reactivity and specificity of the probe.
Furthermore, the intrinsic fluorescence of the imidazo[1,2-a]pyridine core allows for its use in developing fluorescent tags for cell imaging. mdpi.com By attaching this scaffold to other molecules, such as peptides or small-molecule binders, researchers can visualize the localization and dynamics of these molecules within living cells without relying on larger, potentially more disruptive fluorescent proteins. The specific substitution pattern of this compound would influence its spectral properties, offering a distinct fluorescent signature.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lithium diphenylphosphide |
| Sodium diphenylphosphide |
| 2-(phosphino)-6-fluoroimidazo[1,2-a]pyridine |
| Palladium |
| Nickel |
| Iron |
| Mercury(II) ion |
| Acrylamide |
| Vinyl sulfone |
Future Research Directions and Emerging Challenges in 2 Chloro 6 Fluoroimidazo 1,2 a Pyridine Chemistry
Innovation in Sustainable and Atom-Economical Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For the imidazo[1,2-a]pyridine (B132010) scaffold, research is shifting away from traditional, often harsh, conditions towards more sustainable alternatives. A significant area of innovation lies in the C-H bond functionalization, which avoids the need for pre-functionalized starting materials, thereby increasing atom economy. mdpi.com
Visible light-induced photocatalysis represents a powerful green strategy for derivatizing imidazo[1,2-a]pyridines. mdpi.com This method allows for the formation of C-C and C-heteroatom bonds under mild conditions, often at room temperature. For instance, visible light-promoted C-H trifluoromethylation and arylation at the C3 position of the imidazo[1,2-a]pyridine ring have been successfully demonstrated using organic photosensitizers. mdpi.com Applying these photoredox strategies to 2-Chloro-6-fluoroimidazo[1,2-a]pyridine could provide direct and efficient pathways to novel analogues, minimizing waste and energy consumption.
Another promising approach is the use of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), which offers a greener alternative for synthesizing the core imidazo[1,2-a]pyridine structure. rsc.orgmdpi.com This reaction combines an aminopyridine, an aldehyde, and an isocyanide in a one-pot process, generating molecular complexity with high efficiency. Adapting such methods for the synthesis of this compound and its derivatives could significantly streamline production and reduce the environmental impact compared to traditional multi-step sequences. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridine Synthesis
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Approach | Stepwise synthesis, often requiring pre-functionalization | C-H functionalization, Multicomponent reactions (e.g., GBBR) mdpi.commdpi.com |
| Conditions | Often harsh (high temperatures, strong bases/acids) | Mild (room temperature, ambient pressure), visible light mdpi.com |
| Catalysts | Heavy metal catalysts mdpi.com | Organocatalysts, photoredox catalysts mdpi.com |
| Atom Economy | Lower, due to protecting groups and multi-step nature | Higher, fewer steps and byproducts mdpi.com |
| Waste Generation | Significant solvent and reagent waste | Reduced waste streams mdpi.com |
Discovery of Unexplored Reactivity Patterns and Derivatization Opportunities
The electronic nature of the this compound scaffold, with its electron-withdrawing chloro and fluoro substituents, presents a unique platform for exploring new reactivity. The imidazo[1,2-a]pyridine ring is known to be electron-rich, and functionalization is often directed to the C3 position. researchgate.net However, the interplay of the substituents in the target molecule could modulate this inherent reactivity.
Future research will likely focus on exploiting the installed halogen atoms as synthetic handles for cross-coupling reactions. The chlorine atom at the C2 position, while generally less reactive than bromine or iodine, can participate in cross-coupling reactions like the Suzuki-Miyaura coupling under optimized conditions, allowing for the introduction of aryl or heteroaryl groups. researchgate.net The reactivity of this position is crucial for creating derivatives with extended conjugation or specific steric properties.
Furthermore, direct C-H functionalization at other positions on the ring system remains a significant area for discovery. While C3 is the most common site for electrophilic attack, developing methodologies to selectively functionalize the C5, C7, or C8 positions of this compound would open up new avenues for structural diversification. This could involve directed metalation-trapping sequences or novel catalytic systems capable of overcoming the inherent regioselectivity of the scaffold. The introduction of diverse functional groups, such as amino, sulfonyl, and fluoroalkyl moieties, has been shown to be critical for tuning the biological properties of imidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov
Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. nih.govmdpi.com For this compound, AI/ML can be a transformative tool for designing novel derivatives with desired properties.
Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from imidazo[1,2-a]pyridine analogues to predict the biological activity of new, virtual compounds. springernature.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources. AI can predict various properties, including ligand-protein interactions, binding affinity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for developing new therapeutic agents. mdpi.comspringernature.com
Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold. mdpi.com By providing the model with a set of desired parameters (e.g., high predicted activity, low toxicity), these algorithms can propose novel structures that human chemists might not have conceived. AI can also assist in synthesis planning by predicting reaction outcomes and suggesting optimal synthetic routes, addressing a major bottleneck in chemical research. springernature.com
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Using ML models to screen large virtual libraries of derivatives for potential activity against a biological target. nih.gov | Accelerates hit identification and reduces the need for expensive high-throughput screening. |
| Property Prediction | Predicting physicochemical properties, biological activity, and ADMET profiles of novel compounds. mdpi.comspringernature.com | Enables early-stage optimization and selection of candidates with better drug-like properties. |
| ***De Novo* Design** | Generative models create novel molecular structures based on the core scaffold with optimized properties. mdpi.com | Expands chemical space and leads to the discovery of innovative lead compounds. |
| Synthesis Planning | Retrosynthesis algorithms predict viable synthetic pathways for target molecules. springernature.com | Streamlines the process of chemical synthesis and helps overcome synthetic challenges. |
Development of Novel Applications in Niche Chemical Fields (non-biological)
While the majority of research on imidazo[1,2-a]pyridines is focused on their medicinal applications, their unique electronic and photophysical properties suggest potential for use in other chemical fields. mdpi.comresearchgate.net The rigid, planar structure and electron-rich nature of the fused heterocyclic system make it an attractive candidate for applications in materials science and organometallic chemistry. researchgate.net
A key future direction is the exploration of this compound and its derivatives as components in functional materials. For example, their inherent fluorescence could be harnessed in the development of organic light-emitting diodes (OLEDs) or chemical sensors. The specific substitution pattern of the title compound, featuring both chloro and fluoro groups, can be used to tune the emission wavelength and quantum yield of these materials.
In the field of organometallics, the nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as ligands to coordinate with metal centers. This opens up the possibility of designing novel catalysts for organic transformations or creating metal-organic frameworks (MOFs) with tailored properties for gas storage or separation. The challenge lies in systematically studying the coordination chemistry of this scaffold and understanding how substituents like chlorine and fluorine influence the stability and reactivity of the resulting metal complexes.
Addressing Scalability and Industrial Feasibility Challenges in Synthesis
A major challenge in translating promising research findings from the laboratory to industrial application is the scalability of the synthesis. While a reaction may be efficient on a milligram scale, scaling it up to produce kilograms or tons of material presents significant hurdles. For this compound, achieving a scalable and cost-effective synthesis is essential for any potential commercial application.
The synthesis often starts from substituted 2-aminopyridines, in this case, 2-amino-5-fluoropyridine (B1271945). chemicalbook.com The availability and cost of this starting material on an industrial scale are primary considerations. Furthermore, many modern synthetic methods, such as photocatalysis or those requiring expensive transition-metal catalysts, can be difficult and costly to implement on a large scale. Challenges in photocatalysis scale-up include ensuring uniform light irradiation throughout a large reactor volume. mdpi.com
Future research must focus on developing robust, high-yield synthetic processes that use inexpensive reagents and catalysts and require minimal purification steps. Process optimization to reduce reaction times, minimize solvent usage, and ensure consistent product quality is critical. Overcoming these scalability challenges will be a determining factor in the industrial feasibility and ultimate impact of this compound and its derivatives. A documented gram-scale synthesis of a related imidazo[1,2-a]pyridine derivative demonstrates that scalability is an active area of investigation. mdpi.com
Q & A
Q. What are the common synthetic routes for 2-chloro-6-fluoroimidazo[1,2-a]pyridine, and what factors influence reaction yields?
A widely used method involves cyclocondensation of 2-aminoimidazole derivatives with halogenated carbonyl compounds (e.g., chloro-fluoroacetone) under reflux conditions. Yields depend on solvent polarity, temperature control, and stoichiometric ratios of reactants. For example, In(OTf)₃ catalysis in 1,2-dimethoxyethane can improve cyclization efficiency by stabilizing intermediates . Side reactions like over-halogenation or ring-opening may occur if excess halogenating agents are used. Post-synthesis purification via column chromatography is critical to isolate the target compound from byproducts.
Q. How can researchers characterize the structural integrity of this compound derivatives?
Key techniques include:
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., distinguishing Cl/F positions via coupling constants and chemical shifts). For example, ¹³C-NMR peaks near 150–160 ppm indicate imidazo[1,2-a]pyridine carbons adjacent to electronegative substituents .
- X-ray crystallography : To analyze π-stacking interactions and hydrogen bonding, which influence crystal packing and fluorescence properties .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with Cl/F content .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
This scaffold exhibits diverse bioactivities, including:
- Anti-inflammatory effects : Derivatives reduce pro-inflammatory cytokines (e.g., TNF-α) in murine models of fibrosis .
- Anticonvulsant activity : Structural analogs like 2-(4-chlorophenyl) derivatives show potency in seizure inhibition via GABAergic modulation .
- Antimicrobial properties : Substitutions at the 6-position (e.g., Br, Cl) enhance activity against Gram-positive pathogens .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
Discrepancies between in vitro and in vivo efficacy often arise from:
- Metabolic instability : Fluoro/chloro substituents may improve metabolic stability compared to unhalogenated analogs, but hepatic clearance rates vary .
- Off-target effects : Use isoform-selective assays (e.g., kinase profiling) to identify non-specific binding.
- Structural optimization : Compare IC₅₀ values of halogenated vs. non-halogenated analogs to assess the role of electronegativity in target binding .
Q. What strategies optimize the fluorescence properties of this compound for imaging applications?
Emission wavelengths can be tuned via:
- Substituent engineering : Electron-withdrawing groups (Cl/F) at the 2- and 6-positions redshift fluorescence by stabilizing excited states .
- Crystal engineering : Enhance quantum yield by promoting intermolecular π-π stacking through solvent recrystallization (e.g., using DMSO/water mixtures) .
- Conjugation : Attach polyethylene glycol (PEG) chains to improve aqueous solubility and reduce aggregation-induced quenching .
Q. What are the challenges in catalytic asymmetric synthesis of imidazo[1,2-a]pyridine derivatives?
Key issues include:
- Steric hindrance : Bulky substituents at the 2- and 6-positions reduce enantioselectivity in chiral catalyst systems (e.g., Pd/BINAP complexes).
- Byproduct formation : Competing pathways like dimerization require precise control of reaction time and temperature .
- Green chemistry : Solvent-free or aqueous-phase reactions using biocatalysts (e.g., lipases) are under exploration but face scalability limitations .
Q. How to design in vivo studies for this compound-based therapeutics?
Critical considerations:
- Dosage optimization : Conduct pharmacokinetic studies in rodents to determine bioavailability and half-life. Fluorinated analogs often exhibit prolonged plasma retention .
- Toxicity screening : Monitor hepatic and renal biomarkers (e.g., ALT, creatinine) to assess organ-specific toxicity.
- Disease models : Use transgenic mice (e.g., TNF-α knockouts) to validate anti-inflammatory mechanisms observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
